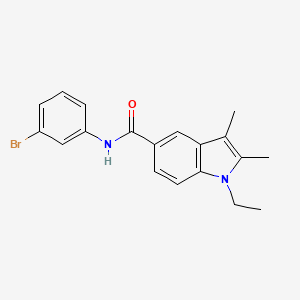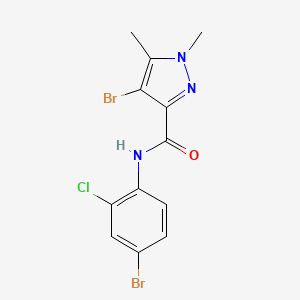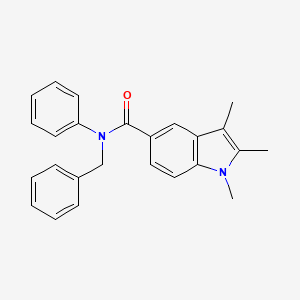![molecular formula C23H21N3O2 B3555491 2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide](/img/structure/B3555491.png)
2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide
Overview
Description
2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, an oxazole ring, and a phenyl group substituted with a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-carboxamide derivatives with altered functional groups.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The oxazole ring can interact with enzymes, inhibiting their activity and affecting cellular processes. The phenyl group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like quinine and chloroquine, which are known for their antimalarial properties.
Oxazole derivatives: These include compounds like oxaprozin and mubritinib, which have anti-inflammatory and anticancer activities.
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, an oxazole ring, and a substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15(2)13-16-7-9-17(10-8-16)21-14-19(18-5-3-4-6-20(18)24-21)23(27)25-22-11-12-28-26-22/h3-12,14-15H,13H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXZXSLNEJCUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B3555415.png)
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-METHYLPHENYL)-2-FURAMIDE](/img/structure/B3555432.png)

![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B3555456.png)

![3-[(4-bromophenoxy)methyl]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3555467.png)

![4-BROMO-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE](/img/structure/B3555488.png)
![5-CHLORO-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYBENZAMIDE](/img/structure/B3555492.png)
![2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3555495.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide](/img/structure/B3555496.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3555505.png)
![N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXYBENZAMIDE](/img/structure/B3555508.png)
![N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYLBENZAMIDE](/img/structure/B3555513.png)
